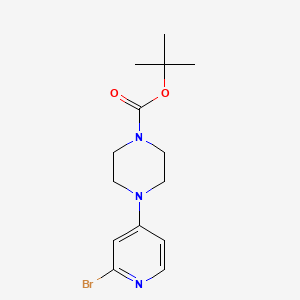

![molecular formula C7H8BrNS B582364 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine CAS No. 1219531-56-2](/img/structure/B582364.png)

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

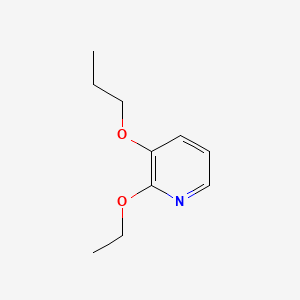

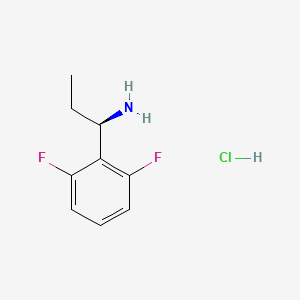

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is a chemical compound with the molecular formula C7H8BrNS . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the one-pot Gewald reaction applied to commercially available 4-methyl/phenylcyclohexanone, N-acetyl-4-piperidone or methoxy/ethoxycarbonyl-4-piperidone with an activated nitrile (malonitrile or a cyanoacetate, such as methyl/ethyl/t-butylcyanoacetate) and elemental sulfur in refluxing methanol or ethanol in the presence of triethylamine (TEA) as base furnished 2-amino-3-cyano/alkoxycarbonyl-6-substituted-4,5,6,7-tetrahydrothieno .Molecular Structure Analysis

The molecular structure of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Functionalization

The compound serves as a versatile precursor in organic synthesis, particularly in the functionalization of pyridine scaffolds. Directed metalation and halogen/metal exchange are common methods for regioselective functionalization of pyridines, which are crucial for synthesizing various biologically active molecules and complex organic compounds. These reactions often involve deprotonation with lithium amides or alkyllithium reagents at low temperatures, with metalation achieved using ate-bases with different metals or TMP metal reagents (Manolikakes et al., 2013).

Regioselectivity in Bromination

Research on the regioselectivity of bromination, particularly with unsymmetrical dimethylated pyridines, has highlighted the influence of nitrogen in the ring, which acts inductively to deactivate certain positions towards bromination. This aspect is critical in understanding the chemical behavior and potential transformations of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine in synthetic applications (Thapa et al., 2014).

Medicinal Chemistry and Drug Discovery

Pyridine derivatives, including structures similar to 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine, play a significant role in medicinal chemistry. They are found in a wide array of bioactive compounds with diverse therapeutic potentials, such as anticancer, antibacterial, and anti-inflammatory activities. The structural features of these compounds, including their ability to form various interactions with biological targets, make them valuable scaffolds in drug discovery (Abu-Taweel et al., 2022).

Catalysis and Synthetic Pathways

The compound is also relevant in the context of catalysis and the development of synthetic pathways for complex molecules. Hybrid catalysts, for instance, have been explored for the synthesis of pyranopyrimidine scaffolds, which are precursors for many pharmaceuticals. The use of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine in these syntheses could provide new routes to these important structures (Parmar et al., 2023).

Eigenschaften

IUPAC Name |

1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c8-7-6-1-2-9-3-5(6)4-10-7/h4,9H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGUCVYYQLZQPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CSC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659979 |

Source

|

| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

CAS RN |

1219531-56-2 |

Source

|

| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

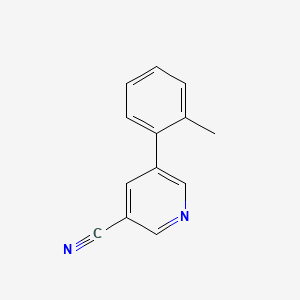

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

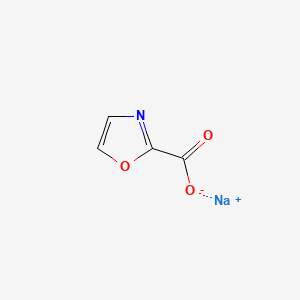

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

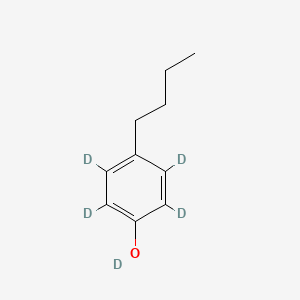

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)